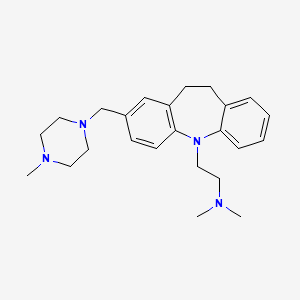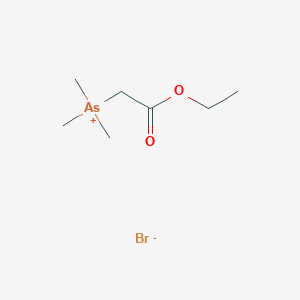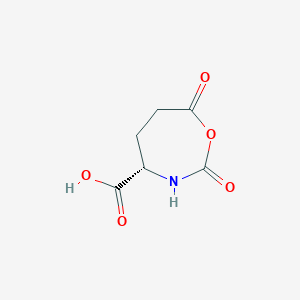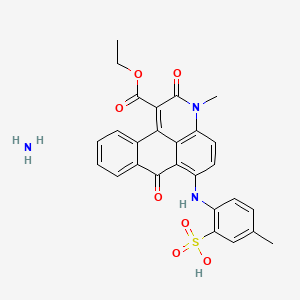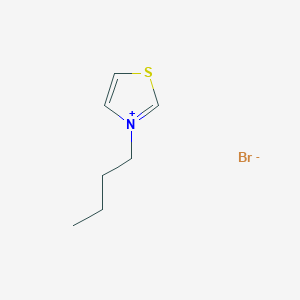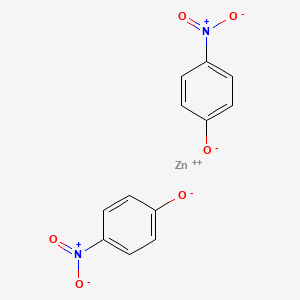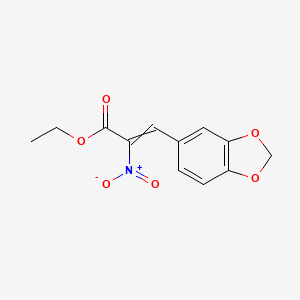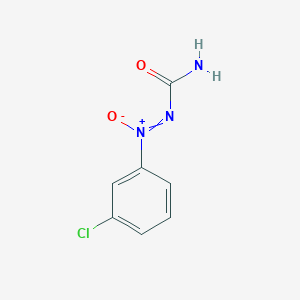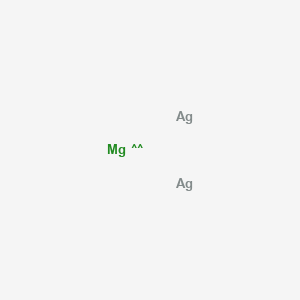
Magnesium--silver (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–silver (1/2) is a compound that consists of magnesium and silver in a 1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/2) can be synthesized through a precipitation reaction. One common method involves reacting a soluble magnesium salt, such as magnesium nitrate, with a soluble silver salt, such as silver nitrate. The reaction can be represented as follows: [ \text{Mg(NO}_3\text{)}_2 \text{(aq)} + 2\text{AgNO}_3 \text{(aq)} \rightarrow \text{Mg(AgNO}_3\text{)}_2 \text{(s)} ]
Industrial Production Methods
In industrial settings, the production of magnesium–silver (1/2) may involve large-scale precipitation reactions. The reactants are mixed in a controlled environment to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–silver (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: It can be reduced to form elemental magnesium and silver.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under appropriate conditions.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silver oxide (Ag2O).
Reduction: Elemental magnesium (Mg) and silver (Ag).
Substitution: Products vary depending on the specific substitution reaction.
Wissenschaftliche Forschungsanwendungen
Magnesium–silver (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of specialized alloys and materials.
Wirkmechanismus
The mechanism by which magnesium–silver (1/2) exerts its effects involves the interaction of magnesium and silver ions with molecular targets. Magnesium ions can act as cofactors in enzymatic reactions, while silver ions can interact with bacterial cell membranes, leading to antimicrobial effects. The pathways involved include the inhibition of bacterial respiration and the disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium oxide (MgO)
- Silver oxide (Ag2O)
- Magnesium chloride (MgCl2)
- Silver chloride (AgCl)
Uniqueness
Magnesium–silver (1/2) is unique due to its combination of magnesium and silver, which imparts both the reactivity of magnesium and the antimicrobial properties of silver
Eigenschaften
CAS-Nummer |
64237-86-1 |
|---|---|
Molekularformel |
Ag2Mg |
Molekulargewicht |
240.042 g/mol |
InChI |
InChI=1S/2Ag.Mg |
InChI-Schlüssel |
CETDSCISYDQFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
